molecular formula C20H34N4O11S2 B12381117 BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

Cat. No.: B12381117
M. Wt: 570.6 g/mol
InChI Key: JASDENMSHBPLEE-JWTNVVGKSA-N
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Description

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a compound used as a ligand for target protein in proteolysis targeting chimeras (PROTACs). This compound contains a sulfonamide linker, which increases the solubility of the linker-conjugate. BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is utilized in the synthesis of PROTACs with antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) involves multiple steps, including the formation of the sulfonamide linkers and the conjugation of the polyethylene glycol (PEG) chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or patents .

Industrial Production Methods

Industrial production of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) with modified functional groups, which can be used for different applications in scientific research .

Scientific Research Applications

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) has a wide range of scientific research applications, including:

Mechanism of Action

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) exerts its effects by acting as a ligand for target proteins in PROTACs. The sulfonamide linker increases the solubility of the linker-conjugate, facilitating the binding of the PROTAC to the target protein. This binding leads to the degradation of the target protein through the ubiquitin-proteasome pathway, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    BCN-sulfonamide-PEG2-sulfonamide-N-bis(methanol): Similar structure but with a methanol group instead of ethanol.

    BCN-sulfonamide-PEG2-sulfonamide-N-bis(propyl): Similar structure but with a propyl group instead of ethanol.

Uniqueness

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is unique due to its specific sulfonamide linker and PEG chain, which enhance its solubility and effectiveness as a ligand in PROTACs. This compound’s ability to increase the solubility of the linker-conjugate makes it particularly valuable in the synthesis of antitumor PROTACs .

Properties

Molecular Formula

C20H34N4O11S2

Molecular Weight

570.6 g/mol

IUPAC Name

2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethyl N-[bis(2-hydroxyethyl)sulfamoyl]carbamate

InChI

InChI=1S/C20H34N4O11S2/c25-10-8-24(9-11-26)37(31,32)23-20(28)34-14-13-33-12-7-21-36(29,30)22-19(27)35-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21,25-26H,3-15H2,(H,22,27)(H,23,28)/t16-,17+,18?

InChI Key

JASDENMSHBPLEE-JWTNVVGKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)NS(=O)(=O)N(CCO)CCO)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)NS(=O)(=O)N(CCO)CCO)CCC#C1

Origin of Product

United States

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